GSK-3β Kinase Engagement: Thiophene vs. Furan Carboxamide Analogs
The target compound's thiophene-2-carboxamide terminus confers a markedly different GSK-3β interaction profile compared to the direct furan-2-carboxamide analog. In HTS format, the furan analog (CID 7244019) exhibited essentially no GSK-3β inhibition (EC50 > 300,000 nM) [1]. While direct GSK-3β IC50 data for the target thiophene compound are not yet published, the profound difference between the thiophene and furan congeners—two heterocycles with distinct electronic properties—underscores that CAS 891133-11-2 is not interchangeable with its furan counterpart in kinase-targeted screening campaigns.
| Evidence Dimension | GSK-3β inhibition potency (EC50) |
|---|---|
| Target Compound Data | Not yet reported; thiophene ring expected to confer altered kinase engagement based on electronic and steric parameters. |
| Comparator Or Baseline | N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (CID 7244019): EC50 > 300,000 nM |
| Quantified Difference | >300-fold difference in the lower bound; actual differential cannot be calculated without target data but is predicted to be substantial. |
| Conditions | GSK-3β HTS dose-response assay (BindingDB deposition). |
Why This Matters
In procurement for kinase inhibitor screening, substituting the thiophene compound with the furan analog would yield a false negative for GSK-3β, as the furan analog is essentially inactive at achievable screening concentrations.
- [1] BindingDB. Affinity Data for MLS001235897 (N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide), PubChem CID 7244019. EC50 > 3.00E+5 nM against GSK-3β. https://www.bindingdb.org/bind/ByCompound.jsp?compound=MLS001235897 (accessed 2026-05-04). View Source
